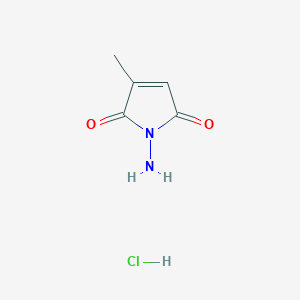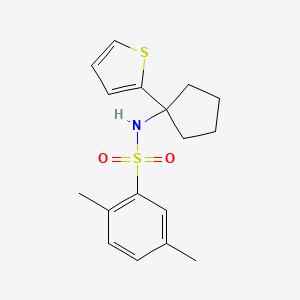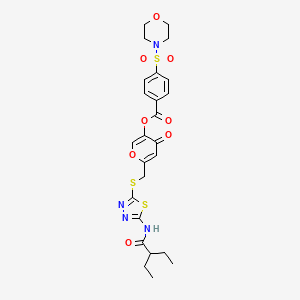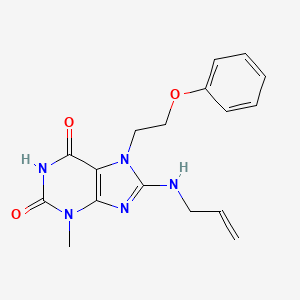![molecular formula C8H9BrS B2931972 1-Bromo-2-[(methylsulfanyl)methyl]benzene CAS No. 19614-11-0](/img/structure/B2931972.png)
1-Bromo-2-[(methylsulfanyl)methyl]benzene
Overview
Description
1-Bromo-2-[(methylsulfanyl)methyl]benzene is an organic compound with the molecular formula C8H9BrS. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a [(methylsulfanyl)methyl] group is attached to the second carbon. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-[(methylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 2-[(methylsulfanyl)methyl]benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction.
Another method involves the Suzuki–Miyaura coupling reaction, where 2-[(methylsulfanyl)methyl]benzene is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3) under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The [(methylsulfanyl)methyl] group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives with a hydrogen atom replacing the bromine atom.
Scientific Research Applications
1-Bromo-2-[(methylsulfanyl)methyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: It is used in the study of biological systems and the development of biochemical probes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(methylsulfanyl)methyl]benzene in chemical reactions involves the activation of the bromine atom and the [(methylsulfanyl)methyl] group. The bromine atom can undergo nucleophilic substitution, while the [(methylsulfanyl)methyl] group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-2-[(methylsulfanyl)methyl]benzene can be compared with similar compounds such as:
1-Bromo-4-[(methylsulfanyl)methyl]benzene: Similar structure but with the [(methylsulfanyl)methyl] group at the fourth position.
1-Bromo-2-[(methylsulfonyl)methyl]benzene: Similar structure but with a [(methylsulfonyl)methyl] group instead of [(methylsulfanyl)methyl].
2-Bromobenzyl methyl sulfide: Similar structure but with a methyl sulfide group instead of [(methylsulfanyl)methyl].
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and [(methylsulfanyl)methyl] groups, which confer distinct reactivity and applications in various fields .
Properties
IUPAC Name |
1-bromo-2-(methylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHWSSFQNWMHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19614-11-0 | |
| Record name | 2-BROMOBENZYL METHYL SULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2931890.png)
![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)


![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)
acetate](/img/structure/B2931901.png)
![N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2931904.png)

![1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B2931906.png)
![3-(2-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2931908.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2931912.png)
